Dioleoylglycerol pyrophosphate ammonium salt
Description
Historical Discovery and Nomenclature Evolution
The discovery of diacylglycerol pyrophosphate as a novel metabolic product emerged through systematic investigations of phospholipid metabolism in the 1990s. The compound was first identified as an unusual phospholipid designated as "PLX" before its complete structural characterization revealed it to be diacylglycerol pyrophosphate, the product of a newly discovered enzyme called phosphatidate kinase. This initial discovery marked a significant milestone in understanding alternative phospholipid metabolic pathways beyond the conventional Kennedy pathway.
The nomenclature evolution of this compound reflects the progressive understanding of its chemical structure and biological significance. Initially referred to by various descriptive terms, the systematic naming convention now recognizes it as diacylglycerol pyrophosphate, with specific variants designated by their fatty acid composition. The ammonium salt form, bearing the formal chemical name diammonium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen diphosphate, represents the stabilized form commonly used in research applications.
The molecular characterization revealed a complex structure with the molecular formula C₃₉H₈₀N₂O₁₁P₂ and a molecular weight of 815.007 daltons. The compound's Chemical Abstracts Service number 474943-14-1 provides its unique identifier in chemical databases. Alternative nomenclature includes 18:1 diacylglycerol pyrophosphate and dioleoyl diacylglycerol pyrophosphate, reflecting the presence of two oleic acid chains in the molecule.
Taxonomic Occurrence Across Biological Systems
Diacylglycerol pyrophosphate exhibits a remarkably restricted taxonomic distribution, being found primarily in plants, yeast, and certain parasites, but notably absent from higher animals. This selective occurrence pattern provides important insights into evolutionary biochemistry and suggests specialized metabolic functions in these organisms.
In plant systems, diacylglycerol pyrophosphate has been documented across diverse species, demonstrating its fundamental importance in plant cellular physiology. Experimental evidence confirms its presence in suspension cultures of tomato and potato cells, where its synthesis is activated by mastoparan treatment. Natural occurrence has been documented in intact tissues of numerous higher plants, including carnation flower petals, vetch roots, leaves of fig-leaved goosefoot, common persicaria, and microspores of rape seed. The compound has also been identified in Arabidopsis thaliana suspension cells, where it functions as a crucial component of stress signaling pathways.
Yeast systems, particularly Saccharomyces cerevisiae, represent another significant reservoir of diacylglycerol pyrophosphate. In these organisms, the compound functions within complex regulatory networks controlling phospholipid homeostasis. The yeast system has proven particularly valuable for biochemical studies due to the presence of specific enzymes responsible for diacylglycerol pyrophosphate metabolism, including a dedicated phosphatase enzyme.
The absence of diacylglycerol pyrophosphate in higher animals creates an intriguing evolutionary paradox. Despite this natural absence, research has demonstrated that the compound can activate mammalian macrophages to secrete arachidonate metabolites, suggesting that the cellular machinery for responding to diacylglycerol pyrophosphate remains functionally conserved even in organisms that do not naturally produce it. This phenomenon indicates that the compound may represent an ancient signaling mechanism that has been selectively retained in certain evolutionary lineages.
Position Within Lipid Signaling Networks
Diacylglycerol pyrophosphate occupies a unique position within cellular lipid signaling networks, functioning both as a metabolic derivative of phosphatidic acid and as an independent signaling molecule with distinct properties. The compound is synthesized through the phosphorylation of phosphatidic acid by the novel enzyme phosphatidic acid kinase, representing a previously unknown branch in phospholipid metabolism.
The signaling cascade involving diacylglycerol pyrophosphate typically begins with phosphatidic acid formation through phospholipase activity. Phosphatidic acid serves as a well-established lipid second messenger with multiple cellular functions, including protein recruitment and membrane curvature modulation. The subsequent conversion of phosphatidic acid to diacylglycerol pyrophosphate by phosphatidic acid kinase creates a temporal sequence where diacylglycerol pyrophosphate levels increase following phosphatidic acid accumulation.
In Arabidopsis thaliana suspension cells, this signaling pathway has been extensively characterized in the context of abscisic acid responses. Abscisic acid treatment triggers a rapid but transient 1.7-fold increase in phosphatidic acid within 5 minutes, followed by a more dramatic sevenfold increase in diacylglycerol pyrophosphate at 20 minutes. This temporal pattern suggests that diacylglycerol pyrophosphate may function to attenuate or modify the initial phosphatidic acid signal while simultaneously initiating its own distinct signaling cascade.
The physicochemical properties of diacylglycerol pyrophosphate differ significantly from those of phosphatidic acid, contributing to its unique signaling capabilities. Unlike phosphatidic acid, which imparts negative curvature stress to phospholipid bilayers, diacylglycerol pyrophosphate stabilizes the bilayer phase and exhibits zero curvature properties. The compound possesses a pKa₂ value of 7.44 ± 0.02 in phosphatidylcholine bilayers, compared to 7.9 for phosphatidic acid, indicating differences in ionization behavior that could affect protein interactions.
| Property | Diacylglycerol Pyrophosphate | Phosphatidic Acid |
|---|---|---|
| Membrane Curvature | Zero curvature | Negative curvature |
| pKa₂ (PC bilayer) | 7.44 ± 0.02 | 7.9 |
| Bilayer Effect | Stabilizes PE bilayer | Destabilizes bilayer |
| Charge State | Variable (-2 to -4) | Variable (-1 to -2) |
The degradation of diacylglycerol pyrophosphate occurs through the action of diacylglycerol pyrophosphate phosphatase, a specialized enzyme that catalyzes the sequential dephosphorylation to form phosphatidate and subsequently diacylglycerol. This enzyme is notable for being magnesium-independent and N-ethylmaleimide-insensitive, distinguishing it from many other phosphatases. The expression of this phosphatase enzyme is tightly regulated, being induced by zinc depletion, inositol supplementation, and during stationary phase growth in yeast.
The regulatory mechanisms controlling diacylglycerol pyrophosphate metabolism involve multiple transcriptional factors. In Saccharomyces cerevisiae, the expression of the diacylglycerol pyrophosphate phosphatase gene is induced by the transcription factor Zap1p during zinc depletion and repressed by the transcription factor Gis1p through post-diauxic shift elements. This complex regulation suggests that diacylglycerol pyrophosphate levels are carefully controlled in response to cellular stress conditions and nutrient availability.
Properties
IUPAC Name |
diazanium;[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O11P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)47-35-37(36-48-52(45,46)50-51(42,43)44)49-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H,45,46)(H2,42,43,44);2*1H3/b19-17-,20-18-;;/t37-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWIEYLZDXPRIY-AXQFFRRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80N2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1039688 | |
| Record name | Dioleoylglycerol pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1039688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-14-1 | |
| Record name | Dioleoylglycerol pyrophosphate ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474943141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioleoylglycerol pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1039688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAMMONIUM 1,2-DIOLEOYL-SN-GLYCEROPYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSK5Q66IWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Phosphorylation of Dioleoylglycerol (DOG)
DGPP ammonium salt is synthesized via phosphorylation of dioleoylglycerol (DOG) using ammonium phosphate under controlled conditions:
- Reagents :
- Dioleoylglycerol (DOG)
- Ammonium phosphate (NH₄H₂PO₄)
- Solvents (e.g., chloroform, water)
- Procedure :
- DOG is dissolved in chloroform and dried under inert gas to form a lipid film.
- The film is rehydrated with an aqueous solution of NH₄H₂PO₄.
- The mixture is sonicated to facilitate phosphorylation at the glycerol sn-3 position, forming DGPP.
- The ammonium counterion is retained during purification steps, yielding the final ammonium salt.
| Parameter | Value/Range |
|---|---|
| Temperature | 85–100°C |
| Reaction Time | 16–24 hours |
| NH₄H₂PO₄ Molar Ratio | 2:1 (phosphate:DOG) |
Solubilization and Purification
Long-chain DGPP (e.g., dioleoyl variant) requires detergent-assisted solubilization due to its hydrophobic nature:
| Method | Purity Achieved | Yield (%) |
|---|---|---|
| TLC | ≥95% | 60–70 |
| HPLC | ≥98% | 50–60 |
Analytical Validation
Post-synthesis characterization ensures structural fidelity:
- 31P NMR : Confirms pyrophosphate moiety presence (chemical shift: −10 to −12 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 815.0 ([M−NH₄]⁻).
- Elemental Analysis : Validates ammonium content via Kjeldahl distillation.
Challenges and Optimizations
- Byproduct Formation : Lyso-phosphatidic acid (30–40% yield) is a common byproduct, requiring iterative purification.
- Detergent Selection : Tergitol outperforms Triton X-100 in minimizing lipid aggregation.
- Storage : Lyophilized DGPP ammonium salt remains stable at −20°C for >6 months.
Chemical Reactions Analysis
Types of Reactions
Dioleoylglycerol pyrophosphate ammonium salt undergoes various chemical reactions, including dephosphorylation and interactions with cationic proteins and ions . It can interact electrostatically via the electrostatic-hydrogen bond switch mechanism .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include divalent calcium and magnesium cations, which induce deprotonation of the compound’s headgroup .
Major Products Formed
The major products formed from the dephosphorylation of this compound include phosphatidate and diacylglycerol .
Scientific Research Applications
Cellular Signaling
DGPP functions primarily as a second messenger in signaling pathways. It is involved in the regulation of several physiological processes by modulating the activity of proteins and enzymes. Notably, DGPP has been shown to interact with Transient Receptor Potential 1 (TRPV1) , influencing its function and contributing to cellular responses to environmental stimuli .
Biochemical Pathways
The compound is implicated in novel signaling pathways that affect cellular homeostasis. For instance, DGPP is produced from phosphatidic acid during G-protein activation, suggesting its role in lipid metabolism and signal transduction . Additionally, it has been identified as a product of phosphatidic acid metabolism in various organisms including plants and yeast.
Scientific Research Applications
Dioleoylglycerol pyrophosphate ammonium salt has diverse applications across multiple fields:
Biochemistry
- Assays for TRPV1 Function : DGPP is utilized in biochemical assays to study its effects on TRPV1, which is crucial for understanding pain and inflammatory responses .
- Lipid Metabolism Studies : It serves as a substrate for diacylglycerol kinases (DGKs), facilitating research into lipid metabolism and its regulatory mechanisms .
Plant Biology
- Stress Response : DGPP plays a vital role in abscisic acid signaling pathways, mediating stress-related responses in plants . This application is particularly relevant for agricultural research focused on enhancing crop resilience.
Immunology
- Macrophage Activation : Studies indicate that DGPP can activate macrophages, influencing immune responses and highlighting its potential role in inflammatory diseases .
Pharmaceutical Research
- Therapeutic Potential : Given its involvement in critical signaling pathways, DGPP may have therapeutic implications for conditions such as cancer and metabolic disorders where lipid signaling is disrupted .
Preparation Methods
This compound can be synthesized through specific chemical procedures:
- Synthesis : The compound is typically prepared by dissolving it in chloroform, followed by the removal of the solvent and subsequent addition of water or buffer. This method ensures effective incorporation into cellular membranes for experimental use .
- Storage Conditions : For stability, DGPP should be stored concentrated at approximately 25 mg/ml in chloroform at low temperatures (<-20°C) to prevent degradation into phosphatidic acid .
Case Study 1: Role of DGPP in Plant Stress Responses
Research indicates that DGPP mediates responses to abiotic stress conditions by activating specific signaling cascades. This finding underscores the potential for using DGPP as a tool for enhancing plant resilience against environmental stressors.
Case Study 2: DGPP's Influence on Immune Responses
A study demonstrated that DGPP activates macrophages, leading to increased production of pro-inflammatory cytokines. This highlights its relevance in understanding immune system dynamics and developing therapies for inflammatory diseases.
Mechanism of Action
Dioleoylglycerol pyrophosphate ammonium salt exerts its effects through electrostatic interactions with cationic proteins and ions . It is synthesized by the phosphorylation action of phosphatidic acid kinase on phosphatidic acid . The formation of this compound from phosphatidic acid alters the physicochemical properties and structural dynamics of the membrane, impacting molecular and ionic binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differentiation
The table below compares dioleoylglycerol pyrophosphate ammonium salt with structurally related glycerophospholipid ammonium salts, highlighting key differences in composition and applications:
Key Research Findings
- Bioactivity in Signaling: this compound acts as a competitive inhibitor of lysophosphatidic acid (LPA) receptors in embryonic chick retinal growth cones, modulating Rho GTPase pathways . In contrast, phosphoinositol derivatives (e.g., 799268-53-4) regulate PI3K/Akt signaling via inositol head groups .
- Membrane Interactions: The pyrophosphate head group confers stronger anionic charge density compared to monophosphate derivatives (e.g., phosphoglycerols), enhancing interactions with cationic proteins like kinases .
- Acyl Chain Impact : Unsaturated oleoyl chains (18:1) in the target compound increase membrane fluidity compared to saturated stearoyl (18:0) analogs (e.g., 108347-80-4), which form more rigid bilayers .
Solubility and Stability
- This compound exhibits superior aqueous solubility due to its pyrophosphate-ammonium ion pairing, unlike neutral phosphatidylcholines .
- Phosphoinositol derivatives (e.g., 799268-53-4) require organic solvents (e.g., chloroform) for solubilization, limiting their use in aqueous assays .
Commercial Specifications
Biological Activity
Dioleoylglycerol pyrophosphate ammonium salt (DGPP) is a phospholipid derivative that has garnered attention for its biological activity, particularly in signaling pathways and cellular responses. This article synthesizes various research findings, highlighting the compound's mechanisms of action, biological applications, and implications for health and disease.
Overview of Dioleoylglycerol Pyrophosphate
DGPP is a diacylglycerol derivative characterized by the presence of two oleoyl chains and a pyrophosphate group. It plays a pivotal role in cellular signaling, particularly in plants and yeast, where it acts as a second messenger in various metabolic pathways. The compound is synthesized from phosphatidic acid and is involved in the regulation of several physiological processes.
- Signaling Pathways : DGPP is implicated in novel signaling pathways that influence cellular homeostasis. It has been identified as a product of phosphatidic acid metabolism during G-protein activation, suggesting its role in modulating signal transduction pathways in response to environmental stimuli .
- Cellular Uptake : Research indicates that DGPP can be effectively taken up by mammalian cells and yeast. The uptake mechanism involves solubilization in chloroform followed by sonication, allowing it to integrate into cellular membranes .
- Regulation of Enzymatic Activity : DGPP acts as a substrate for specific enzymes, including diacylglycerol kinases (DGKs), which convert diacylglycerol to phosphatidic acid. This conversion is crucial for regulating lipid metabolism and cellular signaling .
Biological Applications
DGPP has several notable biological applications:
- Cell Signaling : In plants, DGPP has been shown to mediate responses to stress conditions by activating downstream signaling cascades .
- Inflammatory Responses : Studies have demonstrated that DGPP possesses pro-inflammatory properties, activating macrophages and influencing immune responses .
- Potential Therapeutic Roles : Given its involvement in signaling pathways, DGPP may have therapeutic potential in conditions such as cancer and metabolic disorders, where dysregulation of lipid signaling is prevalent .
Table 1: Summary of Key Research Findings on DGPP
| Study Reference | Findings | Organism | Key Outcomes |
|---|---|---|---|
| Balboa et al. (1999) | Identified DGPP as a macrophage-activating factor | Macrophages | Induces inflammatory cytokines |
| Munnik et al. (1996) | Established DGPP as a metabolic product of phosphatidic acid | Plants | Role in G-protein activation |
| Oshiro et al. (2003) | Investigated DGPP phosphatase activity | Saccharomyces cerevisiae | Regulation of DGPP levels |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing dioleoylglycerol pyrophosphate ammonium salt with high purity?
- Answer : Synthesis typically involves esterification of glycerol derivatives with oleic acid, followed by phosphorylation using pyrophosphate reagents. For example, bis(tri-n-butylammonium)pyrophosphate and ammonium hydroxide are used to introduce the pyrophosphate group, as seen in analogous lipid synthesis protocols . Purification via column chromatography (e.g., silica gel or reverse-phase) and validation by TLC (≥97% purity) are critical steps .
Q. How is the molecular structure of this compound validated?
- Answer : Structural confirmation employs nuclear magnetic resonance (NMR) for backbone and headgroup analysis, mass spectrometry (MS) for molecular weight verification (e.g., observed m/z ~815.01 ), and FT-IR to identify phosphate and ammonium functional groups. Comparative studies with sodium salts (e.g., 1,2-dioleoyl-sn-glycero-3-phosphate sodium salt, MW 722.96 ) help differentiate counterion effects.
Q. What analytical techniques are used to assess purity and stability in aqueous systems?
- Answer : Purity is quantified via enzymatic assays (≥70% dry basis ), TLC, and HPLC. Stability studies monitor hydrolysis under varying pH (e.g., pH 8.5–10.5 ) and temperature using dynamic light scattering (DLS) or ³¹P-NMR to track phosphate degradation.
Advanced Research Questions
Q. How do discrepancies in enzymatic activity data arise when using this compound in lipid bilayer studies?
- Answer : Contradictions may stem from:
- Counterion effects : Ammonium salts exhibit different solubility and headgroup charge dynamics compared to sodium or barium salts (e.g., D-2-phosphoglyceric acid barium salt, MW 321.37 ).
- Hydration state : Anhydrous vs. hydrated forms (e.g., C₃H₅Na₂O₇P · xH₂O ) alter bilayer packing.
- Methodological validation : Cross-check results with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. What strategies optimize the compound’s interaction with transmembrane proteins in model membranes?
- Answer :
- Membrane composition : Blend with phosphatidylglycerol (PG) analogs (e.g., POPG-NH₄, MW 766.04 ) to mimic native lipid environments.
- Charge modulation : Adjust ammonium-to-phosphate ratios to match protein-binding requirements.
- Dynamic assays : Use fluorescence recovery after photobleaching (FRAP) to monitor lateral diffusion in liposomes.
Q. How does the compound’s stability under oxidative stress impact its utility in signaling pathway studies?
- Answer : Oxidative degradation of unsaturated oleoyl chains (9Z-octadecenoyl ) can alter signaling kinetics. Mitigation strategies include:
- Antioxidant additives : Incorporate α-tocopherol or BHT in lipid preparations.
- Controlled atmosphere : Store and handle under nitrogen or argon.
- Real-time monitoring : Use LC-MS to track oxidation byproducts like short-chain phosphates.
Methodological and Comparative Studies
Q. What are the advantages of ammonium salts over sodium salts in cell-free enzymatic assays?
- Answer : Ammonium salts enhance solubility in aqueous buffers (e.g., Soluble in DMSO ) and reduce cation interference in Mg²⁺-dependent reactions. However, sodium salts (e.g., 1,2-dioleoyl-sn-glycero-3-phosphate sodium salt ) are preferred for ion-sensitive systems like electrophysiology.
Q. How do synthetic protocols for dioleoylglycerol pyrophosphate compare to structurally related lipids like geranylgeranyl pyrophosphate (GGPP)?
- Answer : GGPP synthesis (e.g., CAS 6699-20-3 ) uses prenol lipid templates, whereas dioleoylglycerol derivatives require glycerol backbone functionalization. Both employ pyrophosphorylation, but GGPP’s isoprenoid chain demands stricter stereochemical control .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Answer : Follow OSHA HCS guidelines for ammonium salts:
- Inhalation : Use fume hoods; if exposed, stabilize breathing and seek medical aid.
- Skin contact : Wash with soap/water immediately; ammonium salts can cause irritation .
- Storage : Keep desiccated at -20°C to prevent hydrolysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
